molecular formula C13H11NO2 B12799792 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- CAS No. 87976-64-5

9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans-

Cat. No.: B12799792
CAS No.: 87976-64-5
M. Wt: 213.23 g/mol
InChI Key: NCMNKLTXFXNWHC-WCQYABFASA-N
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Description

9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzoquinoline, featuring a dihydro structure with hydroxyl groups at the 9 and 10 positions

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives with reduced aromaticity.

    Substitution: Various substituted benzoquinoline derivatives.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The compound’s structure allows it to interact with nucleic acids and proteins, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- is unique due to its specific arrangement of hydroxyl groups and its ability to undergo diverse chemical reactions. Its structural features make it a valuable compound for studying reaction mechanisms and developing new materials and drugs.

Properties

CAS No.

87976-64-5

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

(9S,10S)-9,10-dihydrobenzo[f]quinoline-9,10-diol

InChI

InChI=1S/C13H11NO2/c15-11-6-4-8-3-5-10-9(2-1-7-14-10)12(8)13(11)16/h1-7,11,13,15-16H/t11-,13+/m0/s1

InChI Key

NCMNKLTXFXNWHC-WCQYABFASA-N

Isomeric SMILES

C1=CC2=C(C=CC3=C2[C@@H]([C@H](C=C3)O)O)N=C1

Canonical SMILES

C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1

Origin of Product

United States

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